Npc-15437 dihydrochloride selective prot ein kin
Overview
Description
Npc-15437 dihydrochloride selective prot ein kin is a versatile chemical compound used in diverse scientific research. Its unique structure allows for innovative applications, from drug development to molecular biology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Npc-15437 dihydrochloride selective prot ein kin involves multiple steps. The starting materials typically include hexanamide derivatives and tridecanoylpiperidine. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Npc-15437 dihydrochloride selective prot ein kin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Npc-15437 dihydrochloride selective prot ein kin is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Lisdexamfetamine: A similar compound used in the treatment of attention-deficit/hyperactivity disorder (ADHD).
NPC 15437: Another compound that inhibits protein kinase C and is used in cancer research
Uniqueness
Npc-15437 dihydrochloride selective prot ein kin is unique due to its specific structure, which allows for selective inhibition of protein kinase C and other molecular targets. This makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O2.2ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H;1H2/t22-,23?;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUFMLQSIAASY-HTJANFELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N1CCCC[C@H]1CNC(=O)C(CCCCN)N.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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